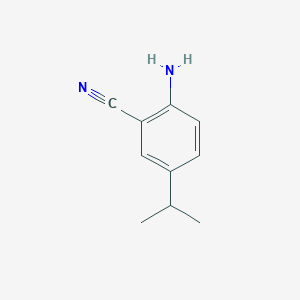

2-Amino-5-isopropylbenzonitrile

Descripción general

Descripción

2-Amino-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) at the 5-position of the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-isopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorobenzonitrile with isopropylamine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Another method involves the reduction of 2,5-dinitrobenzonitrile using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-isopropylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antipsychotic Activity

A notable application of 2-amino-5-isopropylbenzonitrile is its potential role in the treatment of psychotic disorders. Research indicates that compounds related to this structure can effectively antagonize serotonin receptors (5-HT6 and 5-HT2A) and dopamine receptors (D2) . These interactions suggest the compound's potential utility in developing antipsychotic medications, particularly for conditions like schizophrenia and schizoaffective disorders.

Case Study: Antipsychotic Efficacy

In a study examining the efficacy of various compounds on psychotic symptoms, this compound demonstrated a favorable profile with reduced adverse effects compared to existing antipsychotic agents. This was attributed to its selective receptor binding, which minimized weight gain, a common side effect associated with many antipsychotics .

Synthesis of Heterocyclic Compounds

Role in Organic Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly tetrazoles. The [3+2] cycloaddition reaction between nitriles like this compound and sodium azide has been shown to yield 5-substituted tetrazoles with significant yields (75-98%) under microwave irradiation conditions . This method highlights the compound's versatility in generating complex organic structures efficiently.

Data Table: Synthesis Yields of Tetrazoles

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| i-PrOH/H2O (3:1), MW, 160 °C | 75-98 | High efficiency under microwave |

| DMSO, 110 °C | 85-98 | Utilized cuttlebone as a catalyst |

| Solvent-free conditions | 85-96 | Eco-friendly approach |

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this precursor showed activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced antimicrobial efficacy.

Case Study: Antimicrobial Properties

In a systematic evaluation of synthesized tetrazoles derived from this compound, several compounds exhibited promising antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methylbenzonitrile: Similar structure with a methyl group instead of an isopropyl group.

2-Amino-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the 4-position.

2-Amino-5-tert-butylbenzonitrile: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-Amino-5-isopropylbenzonitrile is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.

Actividad Biológica

Overview

2-Amino-5-isopropylbenzonitrile (CAS No. 549488-76-8) is an organic compound characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) at the 5-position. Its molecular formula is C10H12N2, and it has a molecular weight of 160.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that can influence cellular processes. The specific mechanisms can vary depending on the target biomolecule and the context of its application.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound, particularly regarding its ability to inhibit tumor growth or induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts, particularly in metabolic diseases or cancer .

- Interactions with Chemosensory Receptors : Some studies have explored its role in modulating chemosensory receptors, which could have implications for taste and smell perception .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro experiments demonstrated that this compound could induce apoptosis in human cancer cell lines. Further research is needed to elucidate the specific pathways involved and its efficacy compared to existing treatments.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is insightful:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-Amino-5-methylbenzonitrile | Methyl group instead of isopropyl | May exhibit different reactivity and biological activity |

| 2-Amino-4-isopropylbenzonitrile | Isopropyl at the 4-position | Different spatial orientation may affect enzyme interactions |

| 4-Amino-2-isopropylbenzonitrile | Amino group at a different position | Potentially different biological activity profile |

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Substitution Reaction : Reacting 2,5-dichlorobenzonitrile with isopropylamine under basic conditions.

- Reduction Method : Reducing 2,5-dinitrobenzonitrile using reducing agents such as iron powder or tin(II) chloride in acidic media.

These synthetic routes are crucial for producing this compound for research purposes.

Propiedades

IUPAC Name |

2-amino-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCGGBOPBJYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610707 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-76-8 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.